Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina.[1] Its inherent biological roles and preferential uptake by certain tissues make it an attractive moiety for targeted drug delivery. Covalently conjugating therapeutic agents to DHA can enhance their lipophilicity, improve transport across biological barriers like the blood-brain barrier (BBB), and leverage endogenous fatty acid transport mechanisms for targeted uptake.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of DHA derivatives for targeted drug delivery applications. We delve into the rationale behind key synthetic strategies, provide detailed, step-by-step protocols, and outline robust analytical methods for conjugate characterization.
The therapeutic efficacy of many potent drugs is often limited by poor pharmacokinetic properties, including low solubility, rapid metabolism, and an inability to cross critical biological barriers.[3] Lipid-drug conjugates (LDCs) have emerged as a promising strategy to overcome these limitations by covalently linking lipids to drug molecules.[2] Among various lipids, DHA (22:6n-3) stands out due to its unique physiological significance.
DHA is essential for brain development and function, and the brain has a high demand for it.[1][5] Since the brain cannot synthesize DHA de novo, it relies on uptake from the bloodstream.[5] This is facilitated by specific transporters, such as the major facilitator superfamily domain-containing protein 2A (Mfsd2a), which is expressed on the endothelial cells of the BBB.[5][6][7] By conjugating a drug to DHA, it is hypothesized that the resulting derivative can "hijack" these transport systems to gain entry into the brain.
Rapidly proliferating tumor cells exhibit an increased demand for fatty acids to support membrane biogenesis and as an energy source.[2] This leads to an upregulation of fatty acid transport proteins on their surface. DHA-drug conjugates can exploit this "metabolic trap" for preferential accumulation in tumor tissues. Furthermore, the increased lipophilicity of DHA conjugates can enhance their incorporation into low-density lipoprotein (LDL) particles, which are avidly taken up by cancer cells via the LDL receptor (LDLR).[8]
The highly lipophilic nature of DHA can significantly increase the overall lipophilicity of a conjugated drug.[2][3] This property is crucial for passive diffusion across lipid-rich biological membranes, including the intestinal epithelium for improved oral bioavailability and the formidable blood-brain barrier.[2][3][4]
The synthesis of DHA-drug conjugates requires careful consideration of the functional groups present on both the drug and the DHA molecule. The choice of linker and conjugation chemistry is critical to ensure the stability of the conjugate in circulation and its efficient cleavage at the target site to release the active drug.
The primary site for conjugation on the DHA molecule is its carboxylic acid group. This allows for the formation of ester or amide linkages with corresponding hydroxyl or amine functionalities on the drug molecule.
Below is a diagram illustrating the general synthetic strategies for creating DHA-drug conjugates.
This protocol describes the esterification of paclitaxel, an anti-cancer drug with a hydroxyl group, with DHA.[10]
This protocol outlines the amidation of DHA with benzylamine as a model amine-containing compound.[11]
The following diagram illustrates the workflow for the synthesis and purification of DHA-drug conjugates.
Thorough characterization of the synthesized DHA-drug conjugates is essential to confirm their structure, purity, and stability.
The versatility of DHA as a targeting moiety has been demonstrated in various therapeutic areas.
The ability of DHA conjugates to cross the blood-brain barrier opens up new avenues for treating central nervous system (CNS) disorders.[5][17] For instance, DHA has been conjugated to siRNAs to enhance their delivery to the brain for the treatment of Huntington's disease.[18][19]
The increased uptake of fatty acids by cancer cells makes DHA an effective targeting ligand for anticancer drugs.[2][20] The DHA-paclitaxel conjugate, for example, has shown a unique pharmacological profile and a favorable toxicity profile in clinical trials.[10]
The synthesis of DHA derivatives for targeted drug delivery is a powerful strategy to enhance the therapeutic potential of a wide range of drugs. By leveraging the natural biological pathways of this essential fatty acid, researchers can overcome significant pharmacokinetic hurdles and achieve targeted delivery to challenging sites like the brain and tumors. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful design, synthesis, and characterization of novel DHA-drug conjugates. Careful execution of these procedures, with particular attention to the oxidative stability of DHA, is paramount for obtaining high-quality conjugates for preclinical and clinical evaluation.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Lipid–Drug Conjugate for Enhancing Drug Delivery. AAPS PharmSciTech, 19(5), 1965–1977. [Link]
-
Guo, P., Si, M., Wu, D., Xue, H. Y., Hu, W., & Wong, H. L. (2020). Incorporation of docosahexaenoic acid (DHA) enhances nanodelivery of antiretroviral across the blood-brain barrier for treatment of HIV reservoir in brain. Journal of Controlled Release, 328, 696–709. [Link]
-
Lo Van, A., Bernoud-Hubac, N., & Lagarde, M. (2022). Esterification of Docosahexaenoic Acid Enhances Its Transport to the Brain and Its Potential Therapeutic Use in Brain Diseases. Nutrients, 14(21), 4550. [Link]
-
Jain, A., & Chitkara, D. (2021). Opportunities and challenges of fatty acid conjugated therapeutics. Chemistry and Physics of Lipids, 236, 105053. [Link]
-
Li, Y. (2018). Fatty Acid Conjugated Nanoparticles for Improved Brain Drug Delivery. ProQuest Dissertations Publishing. [Link]
-
Lo Van, A., Bernoud-Hubac, N., & Lagarde, M. (2022). Esterification of Docosahexaenoic Acid Enhances Its Transport to the Brain and Its Potential Therapeutic Use in Brain Diseases. Nutrients, 14(21), 4550. [Link]
-
Aveldaño, M. I., & Sprecher, H. (1983). Synthesis of hydroxy fatty acids from 4, 7, 10, 13, 16, 19-[1-14C] docosahexaenoic acid by human platelets. The Journal of biological chemistry, 258(15), 9339–9343. [Link]
-
Guo, P., Si, M., Wu, D., Xue, H. Y., Hu, W., & Wong, H. L. (2020). Incorporation of docosahexaenoic acid (DHA) enhances nanodelivery of antiretroviral across the blood-brain barrier for treatment of HIV reservoir in brain. Journal of controlled release : official journal of the Controlled Release Society, 328, 696–709. [Link]
-
Chouinard-Watkins, R., Lacombe, R. J. S., Metherel, A. H., Masoodi, M., & Bazinet, R. P. (2019). DHA Esterified to Phosphatidylserine or Phosphatidylcholine is More Efficient at Targeting the Brain than DHA Esterified to Triacylglycerol. Molecular nutrition & food research, 63(9), e1801224. [Link]
-
Corey, E. J., & Lansbury, P. T. (1983). A new convergent synthesis of all-(Z)-4,7,10,13,16,19-docosahexaenoic acid. Journal of the American Chemical Society, 105(12), 4093-4094. [Link]
- Li, Y., & Feng, M. (2019). Fatty acid conjugated nanoparticles and uses thereof. U.S.
-
Singh, I., & Swami, R. (2018). Lipid Drug Conjugates for Improved Therapeutic Benefits. Current Drug Delivery, 15(7), 922-934. [Link]
-
Qiu, X. (2003). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways. Prostaglandins, leukotrienes, and essential fatty acids, 68(2), 181–186. [Link]
-
Lo Van, A., Bernoud-Hubac, N., & Lagarde, M. (2022). Esterification of Docosahexaenoic Acid Enhances Its Transport to the Brain and Its Potential Therapeutic Use in Brain Diseases. Nutrients, 14(21), 4550. [Link]
-
Roby, M. H., Allouche, A., Dahdouh, L., & Humeau, C. (2016). Structural characterisation of DHA-VE. (A) MS analysis. (B) 1 H NMR analysis. (C) Deduced chemical structure. ResearchGate. [Link]
-
Wolff, A. C., Donehower, R. C., Carducci, M. K., Brawley, O. W., & Brahmer, J. R. (2003). Phase I study of docosahexaenoic acid-paclitaxel: a taxane-fatty acid conjugate with a unique pharmacology and toxicity profile. Clinical cancer research : an official journal of the American Association for Cancer Research, 9(10 Pt 1), 3589–3597. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, X. (2022). A Docosahexaenoic Acid Derivative (N-Benzyl Docosahexaenamide) as a Potential Therapeutic Candidate for Treatment of Ovarian Injury in the Mouse Model. Molecules (Basel, Switzerland), 27(9), 2717. [Link]
-
Weerheim, M. (2019). Dual Receptor Uptake of Low-Density Lipoprotein Docosahexaenoic Acid (LDL-DHA) Elicits Differential Sensitivity Across Breast Cancer Subtypes. University of Central Florida. [Link]
-
Adachi, S., Okumura, S., & Ota, Y. (1995). Synthesis of propylene glycol monoesters of docosahexaenoic acid and eicosapentaenoic acid by lipase‐catalyzed esterification in organic solvents. Journal of the American Oil Chemists' Society, 72(5), 577-581. [Link]
- Kumar, A., & Reddy, D. S. (2014). Method for the synthesis of dha. U.S.
-
Hong, S. H., Khoutorova, L., Bazan, N. G., & Belayev, L. (2015). Docosahexaenoic acid improves behavior and attenuates blood-brain barrier injury induced by focal cerebral ischemia in rats. Journal of neurotrauma, 32(22), 1794–1800. [Link]
-
Hill, S. E., Ivanova, E. V., Shmanai, V. V., & Brenna, J. T. (2023). Bis-Allylic Deuterated Docosahexaenoic Acid-Esterified Phospholipids Resist In Vivo Peroxidation in Rat Brain. Journal of the American Chemical Society, 145(1), 227-234. [Link]
-
El-Mowafy, M. A., Al-Gayyar, M. M. H., & El-Mesery, M. E. (2019). Synthesis of docosahexaenoic acid-loaded silver nanoparticles for improving endothelial dysfunctions in experimental diabetes. Human & experimental toxicology, 38(8), 962–973. [Link]
-
Kuki, A., & D'Andrea, L. D. (2021). Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. Molecules (Basel, Switzerland), 26(4), 844. [Link]
-
Al-Shaer, A. E., & Al-Busafi, S. N. (2014). DHA derivatives of fish oil as dietary supplements: a nutrition-based drug discovery approach for therapies to prevent metabolic cardiotoxicity. Mini reviews in medicinal chemistry, 14(1), 47–57. [Link]
-
Mills, J. D., Bailes, J. E., & Sedney, C. L. (2020). DHA Attenuates Cerebral Edema Following Traumatic Brain Injury via the Reduction in Blood–Brain Barrier Permeability. International journal of molecular sciences, 21(17), 6259. [Link]
-
Sinclair, A. J. (2019). Docosahexaenoic acid and the brain– what is its role?. Asia Pacific journal of clinical nutrition, 28(4), 685–701. [Link]
-
Augimeri, G., & Bonofiglio, D. (2018). Synthesis of N-3 docosahexaenoic acid amide. Chemical structures of docosahexaenoic acid (DHA) and N-docosahexaenoyl ethanolamine (DHEA). ResearchGate. [Link]
-
Nikan, M., Osborn, M. F., & Coles, A. H. (2016). Docosahexaenoic Acid Conjugation Enhances Distribution and Safety of siRNA upon Local Administration in Mouse Brain. Molecular therapy. Nucleic acids, 5(8), e347. [Link]
-
Ivanova, E. V., Shmanai, V. V., & Brenna, J. T. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. Analytical chemistry, 94(38), 13083–13091. [Link]
-
Nikan, M., Osborn, M. F., & Coles, A. H. (2016). Docosahexaenoic Acid Conjugation Enhances Distribution and Safety of siRNA upon Local Administration in Mouse Brain. Molecular Therapy - Nucleic Acids, 5(8), e347. [Link]
-
Liu, Y., Wang, Y., & Li, Y. (2022). Preparation of High-Purity Docosahexaenoic Acid Ethyl Ester from Algal Oil through Enzymatic Ethanolysis. Foods (Basel, Switzerland), 11(15), 2314. [Link]
-
Robinson, J. A., & Bardo, A. M. (2021). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Antibodies (Basel, Switzerland), 10(1), 10. [Link]
-
Kodali, S., & Sankella, H. (2021). Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2. Molecules (Basel, Switzerland), 26(14), 4293. [Link]
-
Singh, H., Thakur, S., & Singh, H. (2021). Recent Advances in the Novel Formulation of Docosahexaenoic Acid for Effective Delivery, Associated Challenges and Its Clinical Importance. Current drug delivery, 18(8), 1039–1054. [Link]
-
Wang, S., Li, Y., & Chen, G. (2018). 1H-NMR spectra of DHA in CDCl3 (a), 8arm-PEG–DHA in CDCl3 (b), TF-8arm-PEG–DHA in D2O (c). ResearchGate. [Link]
-
Li, Y., & Chen, X. (2023). Advancements in strategies for overcoming the blood–brain barrier to deliver brain-targeted drugs. Frontiers in Pharmacology, 14, 1245055. [Link]
-
Guedes, J. S., & de Oliveira, A. C. (2022). Docosahexaenoic acid-loaded nanoparticles: A state-of-the-art of preparation methods, characterization, functionality, and therapeutic applications. Food research international (Ottawa, Ont.), 157, 111244. [Link]
-
Bio-Synthesis Inc. (n.d.). DHA, Docosahexaenoic Oligo. [Link]
-
Tishchenko, G., & Yabluchanska, A. (2024). Anti-Inflammatory and Antioxidant Effects of ω-3 Polyunsaturated Fatty Acids on Astrocytes and Their Implications for the Blood–Brain Barrier's Integrity and Function. International Journal of Molecular Sciences, 25(5), 2826. [Link]
-
Paspalatsi, I., & Papakyriakou, A. (2014). The targeting mechanism of DHA ligand and its conjugate with Gemcitabine for the enhanced tumor therapy. Biomaterials, 35(26), 7547–7557. [Link]
-
Bazan, N. G. (2007). Cellular and molecular events mediated by docosahexaenoic acid-derived neuroprotectin D1 signaling in photoreceptor cell survival and brain protection. Prostaglandins, leukotrienes, and essential fatty acids, 77(5-6), 285–289. [Link]
-
NIST. (n.d.). 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. NIST Chemistry WebBook. [Link]
-
Zhang, G., Panigrahy, D., & Hwang, S. H. (2015). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proceedings of the National Academy of Sciences of the United States of America, 112(21), 6534–6539. [Link]
-
Flarakos, J., & Picaud, S. (2019). Molecular Basis for the Selectivity of DHA and EPA in Sudlow's Drug Binding Sites in Human Serum Albumin with the Combined Use of NMR and Docking Calculations. International journal of molecular sciences, 20(17), 4253. [Link]